molecular formula C14H17Cl2NO2 B6067781 4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride

4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride

Cat. No.: B6067781
M. Wt: 302.2 g/mol
InChI Key: QILPXOADXNMGIM-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a but-2-ynyl chain, which is further substituted with a 2-chlorophenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

4-[4-(2-chlorophenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2.ClH/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16;/h1-2,5-6H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILPXOADXNMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:

    Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of a terminal alkyne with an appropriate halide.

    Attachment of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the but-2-ynyl chain with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions, such as heating in the presence of a solvent like toluene.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4

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